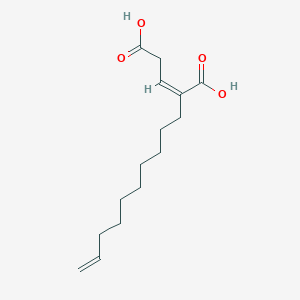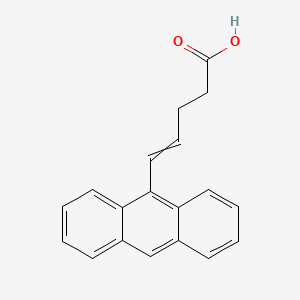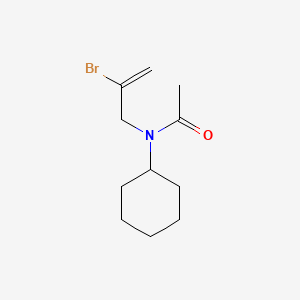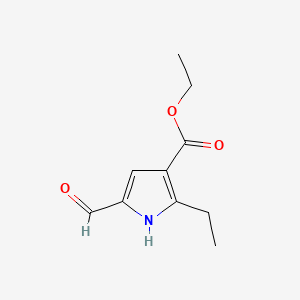
ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of an ethyl group at the 2-position, a formyl group at the 5-position, and an ethoxycarbonyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-ethyl-1H-pyrrole-3-carboxylate with a formylating agent under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the formylating agent is a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under reflux conditions, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for the preparation of starting materials, the formylation reaction, and subsequent purification and isolation of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ethyl 2-ethyl-5-carboxy-1H-pyrrole-3-carboxylate.
Reduction: Ethyl 2-ethyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
作用机制
The mechanism of action of ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence cellular pathways and biological processes.
相似化合物的比较
Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-Formyl-1H-pyrrole: Lacks the ethyl and ethoxycarbonyl groups, resulting in different chemical properties and applications.
Indole derivatives: Share the heterocyclic ring structure but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-9-8(10(13)14-4-2)5-7(6-12)11-9/h5-6,11H,3-4H2,1-2H3 |
InChI 键 |
OLYQLBPOYVJCBA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(N1)C=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)

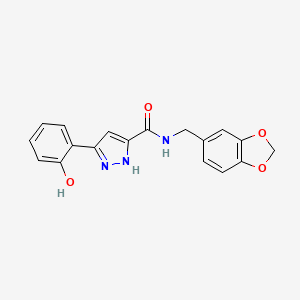
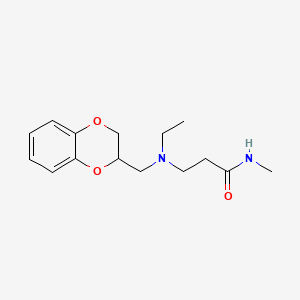
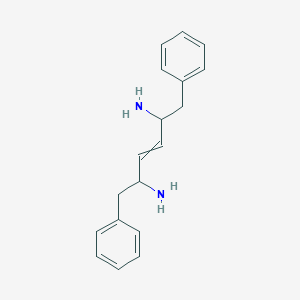
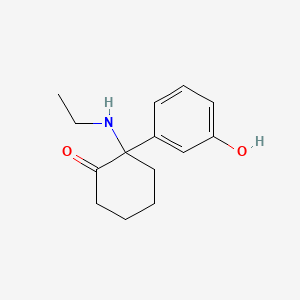
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
